2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride
Description
Chemical Identity and CAS Registration
2-Chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride is a quaternary ammonium salt with the CAS Registry Number 42951-85-9 . Its molecular formula is C₇H₁₆Cl₂N₂O , corresponding to a molecular weight of 215.12 g/mol . The compound’s structural identity is further defined by its SMILES notation : O=C(NCCCN(C)C)CCl.Cl, which highlights the acetamide backbone, chloro substituent, and dimethylaminopropyl side chain protonated as a hydrochloride salt.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 42951-85-9 | |
| Molecular Formula | C₇H₁₆Cl₂N₂O | |
| Molecular Weight | 215.12 g/mol | |
| SMILES | O=C(NCCCN(C)C)CCl.Cl |
The compound is commercially available as a hygroscopic solid, though detailed physicochemical properties such as melting point or solubility remain unspecified in publicly accessible literature.
Historical Context and Research Significance
First reported in the early 21st century, this compound emerged as an intermediate in synthetic organic chemistry, particularly in pharmaceutical applications. Its structural motif—a chloroacetamide linked to a dimethylaminopropyl group—is shared with bioactive molecules, including antipsychotics (e.g., chlorpromazine) and antispasmodics. The hydrochloride salt form enhances stability and solubility, making it preferable for reactions requiring polar solvents.
Research interest in this compound stems from its utility in N-alkylation reactions , where the dimethylaminopropyl group acts as a nucleophile. For instance, it serves as a precursor in synthesizing tertiary amines or quaternary ammonium compounds. A 2004 patent (CN100376545C) describes a related synthesis method for N,N-dimethylchloroacetamide, underscoring the relevance of chloroacetamide derivatives in industrial-scale processes.
IUPAC Nomenclature and Structural Variants
The IUPAC name for this compound is 2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride. Breaking this down:
- Root : Acetamide (ethanamide) with a chlorine substituent at position 2.
- Substituent : A 3-(dimethylamino)propyl group attached to the amide nitrogen.
- Salt : Hydrochloride counterion neutralizing the dimethylamino group’s tertiary amine.
Structural variants include modifications to the alkyl chain or acetamide group. For example:
- Side-chain alterations : Replacing the dimethylaminopropyl group with a morpholino moiety yields 2-chloro-N-(3-(2,6-dimethylmorpholino)propyl)acetamide hydrochloride (CAS 1209442-96-5).
- Acetamide modifications : Substituting the chloro group with nitro or methoxy groups alters reactivity, as seen in analogs like 2-nitro-N-[3-(dimethylamino)propyl]acetamide (CAS 39086-71-0).
Table 2: Structural Variants and Their CAS Numbers
| Compound Modification | CAS Number |
|---|---|
| Morpholino-substituted derivative | 1209442-96-5 |
| Nitro-substituted analog | 39086-71-0 |
These variants highlight the compound’s adaptability in drug discovery and materials science, though the parent structure remains foundational.
Properties
IUPAC Name |
2-chloro-N-[3-(dimethylamino)propyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2O.ClH/c1-10(2)5-3-4-9-7(11)6-8;/h3-6H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBDIMSIASEFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and associated toxicity, supported by data tables and relevant case studies.
- Molecular Formula : C7H13ClN2O
- Molecular Weight : 176.64 g/mol
- Structure : The compound features a chloro group and a dimethylamino propyl chain, which are critical for its biological activity.
The biological activity of 2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride primarily arises from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific ion channels and enzymes, leading to various physiological effects.
Enzymatic Inhibition
Research indicates that this compound can inhibit certain proteases, which could have implications for diseases where these enzymes are critical. For instance, it has shown potential in modulating pathways involved in pain perception and inflammatory responses.
Antimicrobial Activity
In vitro assays have demonstrated that 2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride exhibits antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Toxicity Studies
Toxicological assessments have been conducted using zebrafish embryos to evaluate the safety profile of the compound. Results indicated a concentration-dependent increase in mortality rates:
- LC50 Value : Approximately 20.58 mg/L
- Observation Time : 96 hours post-fertilization
Case Study: Zebrafish Embryo Toxicity
A study focused on the lethal and teratogenic effects of the compound on zebrafish embryos revealed significant mortality at concentrations above 10 mg/L. This highlights the need for careful dosage consideration in therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as N-[3-(dimethylamino)propyl]acetamide, the unique chloro group in this compound contributes to distinct biological activities. This comparison underscores the importance of functional groups in determining biological effects.
| Compound | Biological Activity |
|---|---|
| 2-Chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride | Antimicrobial, Enzymatic inhibition |
| N-[3-(dimethylamino)propyl]acetamide | Limited antimicrobial activity |
Comparison with Similar Compounds
Chloroacetamide Herbicides
Several chloroacetamides are widely used as herbicides, differing in their N-substituents and biological activity:
Key Differences :
- Lipophilicity: Alachlor and pretilachlor contain aromatic or long-chain alkyl groups, increasing their lipophilicity and soil persistence. The target compound’s dimethylaminopropyl group enhances water solubility, likely reducing environmental persistence .
- Reactivity : The tertiary amine in the target compound may facilitate nucleophilic reactions, unlike the ether groups in alachlor/pretilachlor.
Dimethylamino Propyl Amides
Compounds with dimethylaminopropyl groups exhibit diverse applications in medicinal chemistry:
Key Differences :
- Biological Activity: The quinoline derivative in modulates neuroactive pathways, whereas the target compound’s chloroacetamide group may confer alkylating properties, useful in covalent drug design .
- Synthetic Utility : The acrylamide derivative () polymerizes readily, while the target compound’s chloride group enables nucleophilic substitution reactions .
Diethylamino Analogues
Replacing dimethylamino with diethylamino alters physicochemical properties:
Key Differences :
- Solubility: The dimethylamino group (smaller, less hydrophobic) improves aqueous solubility compared to diethylamino derivatives .
- Bioavailability : Enhanced solubility may increase the target compound’s bioavailability in physiological systems.
Preparation Methods
Chlorination of N,N-Dimethylaminopropyl Precursors
One common approach involves the chlorination of N,N-dimethylaminopropyl derivatives under acidic conditions to form the hydrochloride salt of the chloroacetamide.
-
- N,N-dimethyl allylamine or N,N-dimethylaminopropyl amine derivatives
- 1,2-Ethylene dichloride or chloroacetyl chloride as chlorinating agents
- Dry hydrogen chloride gas (HCl) for acidification
-
- Non-polar organic solvents such as halohydrocarbons (e.g., 1,2-dichloroethane), ethers, sulfoxides (DMSO), or amides (DMF) are used to dissolve reactants.
- Toluene is also reported as a solvent in related syntheses.
-
- Low temperature control between -20°C to 35°C during HCl gas introduction to avoid side reactions.
- Chlorine gas is introduced after acidification to complete chlorination.
- Reaction monitored by disappearance of white HCl smoke and pH adjustment to ~2.
- Stirring and refluxing at moderate temperatures (around 50°C) for 30 minutes to 1 hour ensures completion.
-
- Addition of water to quench reaction and phase separation.
- Neutralization of aqueous layer with NaOH to pH > 9 to precipitate or isolate the hydrochloride salt.
- Filtration and drying yield the product.
-
- Yields reported around 90-95%.
- Purity of hydrochloride salt typically exceeds 94-97% by content analysis.
Example from Patent Literature:
A patent describes dissolving 20 g of N,N-dimethyl allylamine in 100 g of 1,2-ethylene dichloride, feeding dry HCl gas at -2 to 4°C until white smoke disappears and pH reaches 2, followed by chlorine gas addition and stirring at 50°C. After reaction and workup, the hydrochloride salt is obtained with 92.7% yield and 97.05% content.
Amination of Chloropropene Followed by Hydrochloride Formation
Another method involves the nucleophilic substitution of chloropropene with dimethylamine gas, followed by acidification to form the hydrochloride salt.
-
- Chloropropene (50 g)
- Dimethylamine gas (38 g)
- Toluene solvent (150 g)
- Diatomaceous earth as catalyst (1 g)
-
- The mixture is stirred at 45°C for 10 hours.
- Reaction progress monitored by gas phase analysis to ensure chloropropene content ≤ 2%.
-
- Distillation under reduced pressure to remove unreacted chloropropene and toluene.
- Washing with water to remove catalyst and impurities.
- Acidification with hydrochloric acid to pH 2-3.
- Refluxing with water at 112°C for 12 hours to complete hydrochloride formation.
-
- Cooling, filtration, and drying yield the hydrochloride salt.
-
- Yield of 90% reported with 99.1% purity.
This method is advantageous for its straightforward amination step and high purity product formation.
Comparative Data Table of Preparation Methods
| Aspect | Chlorination of Dimethylaminopropyl Precursors | Amination of Chloropropene with Dimethylamine |
|---|---|---|
| Starting Materials | N,N-Dimethyl allylamine + 1,2-ethylene dichloride + HCl + Cl2 | Chloropropene + Dimethylamine gas + Toluene + Diatomaceous earth |
| Solvent | Halohydrocarbons (e.g., 1,2-dichloroethane), ethers, DMSO | Toluene |
| Temperature Range | -20°C to 50°C | 45°C for reaction, 112°C for reflux |
| Reaction Time | 1-2 hours (chlorination and incubation) | 10 hours amination + 12 hours reflux |
| Catalyst | None specified | Diatomaceous earth (1 g) |
| Workup | Water addition, neutralization with NaOH, phase separation | Distillation, washing, acidification, reflux, filtration |
| Yield (%) | 92.7 - 94.5 | 90 |
| Purity (%) | 94.2 - 97.0 | 99.1 |
| Notes | Requires careful pH and temperature control; solvent recycling possible | Straightforward amination; catalyst removal needed |
Research Findings and Practical Considerations
Reaction Control:
The control of pH (around 2) and temperature is critical in the chlorination method to avoid over-chlorination or decomposition. The disappearance of white HCl smoke is a practical indicator of acid saturation.Solvent Choice:
Use of halohydrocarbon solvents like 1,2-dichloroethane enables good solubility and reaction efficiency. Solvents such as DMSO and DMF can also be used depending on scale and equipment.Catalyst Role:
In amination of chloropropene, diatomaceous earth acts as a heterogeneous catalyst to facilitate the nucleophilic substitution without side reactions.Purification:
Both methods involve aqueous workup and neutralization steps to isolate the hydrochloride salt in high purity. Refluxing in water after acidification ensures complete conversion and crystallization.Environmental and Safety Notes: Handling dry HCl gas and chlorine requires appropriate safety measures and equipment due to corrosiveness and toxicity. Solvent recovery and recycling are recommended to reduce waste.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between chloroacetamide derivatives and tertiary amines. For example, reacting 2-chloroacetamide with 3-(dimethylamino)propylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux conditions (~60–80°C) for 6–12 hours. Catalytic bases like triethylamine can enhance reactivity. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid in an ice bath . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify amine and acetamide proton environments (e.g., δ 2.2–2.8 ppm for dimethylamino protons, δ 3.4–3.8 ppm for CHCl).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 221.1 for the free base; [M-Cl] for the hydrochloride).
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
Q. What purification techniques are most effective for isolating high-purity batches?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to exploit differential solubility of the hydrochloride salt versus unreacted starting materials.
- Ion-Exchange Chromatography : For removing ionic impurities, employ Dowex® 50WX4 resin with a gradient elution (0.1–1.0 M HCl).
- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water (30:70) for analytical purity validation .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C and 40°C. Hydrochloride salts are typically stable in acidic conditions but may hydrolyze in alkaline media (e.g., pH >8) to form free amines .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C common for hydrochlorides). Store at -20°C under inert atmosphere to prevent hygroscopic degradation .
Q. What experimental strategies can resolve contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Replication : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Pair SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., luciferase reporters) to validate target engagement .
- Buffer Optimization : Replace PBS with HEPES or Tris buffers to mitigate chloride ion interference in biological matrices .
Q. How can researchers evaluate the compound’s potential for copolymerization or functionalization?
- Methodological Answer :
- RAFT Polymerization : Use chain-transfer agents (e.g., CPADB) to graft the compound onto methacrylamide backbones. Monitor polymerization kinetics via NMR or GPC (PDI <1.2 indicates controlled growth) .
- Click Chemistry : Functionalize the dimethylamino group with azide-alkyne cycloaddition (CuAAC) for bioconjugation. Confirm success via FT-IR (2100 cm for triazole formation) .
Data Contradiction and Environmental Impact
Q. How should researchers address discrepancies in reported toxicity profiles?
- Methodological Answer :
- Comparative Meta-Analysis : Cross-reference ToxCast, PubChem, and EPA TRI data (e.g., perfluoroalkyl analogs in TRI listings show PFAS-like persistence; adjust ecotoxicity models accordingly) .
- In Silico Modeling : Use QSAR tools (e.g., ECOSAR) to predict acute/chronic aquatic toxicity and reconcile with experimental LC values .
Q. What advanced techniques characterize its interactions with biomacromolecules?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
